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molecular formula C11H21NO2 B8771760 N-propyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 676124-70-2

N-propyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B8771760
M. Wt: 199.29 g/mol
InChI Key: CJRLLVNMKDWKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868029B2

Procedure details

A mixture of n-propyl amine (162 ml, 1.474 mol) in methanol (500 ml) was chilled to 0-5° C. To this solution was added methanolic hydrochloric acid (155 ml, 44.47%) dropwise over a period of 30 minutes to achieve a pH of 6-7. Cyclohexandione monoethyleneketal 1 (100 g, 0.641 mol) was charged at 5° C. and the reaction was stirred for 15 minutes. Sodium cyanoborohydride (60 g, 0.952 mol) was added in 15 minutes at 5° C. The pH increased to about 8 and methanolic hydrochloric acid (15 ml, 44.47%) was added to bring the pH to 6-7. The reaction was allowed to come to 24-26° C. Stirring was continued for 2 hours. Methanol was distilled off (450 ml). Sodium carbonate (95 g, 0.896 mol) was dissolved in water (850 ml) and charged to the reaction mass at ambient temperature in one shot. The reaction mass was extracted with dichloromethane (2500 ml). The dichloromethane layers were combined and dried over sodium sulfate (8.5 g). The dichloromethane layer was concentrated to dryness at 40° C. and 15 mbar pressure. The product 2 was light yellow viscous oil. The weight of the product 2 obtained was 135 g (105.8%); GC purity 97.74%.
Quantity
162 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
60 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
95 g
Type
reactant
Reaction Step Six
Name
Quantity
850 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][CH3:3].Cl.[CH2:6]1[O:16][C:9]2([CH2:14][CH2:13][CH2:12][CH2:11][C:10]2=O)[O:8][CH2:7]1.C([BH3-])#N.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>CO.O>[CH2:6]1[O:16][C:9]2([CH2:14][CH2:13][CH:12]([NH:4][CH2:1][CH2:2][CH3:3])[CH2:11][CH2:10]2)[O:8][CH2:7]1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
162 mL
Type
reactant
Smiles
C(CC)N
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
155 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C1COC2(C(CCCC2)=O)O1
Step Four
Name
Quantity
60 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Five
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
95 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
850 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to come to 24-26° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled off (450 ml)
ADDITION
Type
ADDITION
Details
charged to the reaction mass at ambient temperature in one shot
EXTRACTION
Type
EXTRACTION
Details
The reaction mass was extracted with dichloromethane (2500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (8.5 g)
CONCENTRATION
Type
CONCENTRATION
Details
The dichloromethane layer was concentrated to dryness at 40° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1COC2(CCC(CC2)NCCC)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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